molecular formula C13H16ClFN2O3S B4697463 2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4697463
M. Wt: 334.79 g/mol
InChI Key: JJAUVWCVAKVDQG-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-[4-(methylsulfonyl)piperazino]-1-ethanone is a complex organic compound that features a combination of chloro, fluoro, and methylsulfonyl functional groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-1-[4-(methylsulfonyl)piperazino]-1-ethanone typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-chloro-6-fluorophenyl ethanone through a Friedel-Crafts acylation reaction.

    Piperazine Derivative Formation: The next step involves the reaction of the intermediate with 4-(methylsulfonyl)piperazine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1-[4-(methylsulfonyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the sulfonyl group.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of desulfonylated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-1-[4-(methylsulfonyl)piperazino]-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1-[4-(methylsulfonyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorophenylboronic acid
  • 2-Chloro-6-fluorophenol
  • 2-Chloro-6-fluoro-5-methylphenylboronic acid

Uniqueness

2-(2-Chloro-6-fluorophenyl)-1-[4-(methylsulfonyl)piperazino]-1-ethanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with a piperazine moiety bearing a methylsulfonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O3S/c1-21(19,20)17-7-5-16(6-8-17)13(18)9-10-11(14)3-2-4-12(10)15/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAUVWCVAKVDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

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